The Early Discovery and Development of Lometrexol: A Technical Guide
The Early Discovery and Development of Lometrexol: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Lometrexol (B1675047), also known as 5,10-dideazatetrahydrofolate (DDATHF), is a folate analog antimetabolite that emerged from the quest for novel anticancer agents with mechanisms of action distinct from the classical antifolate, methotrexate.[1] Unlike methotrexate, which primarily targets dihydrofolate reductase (DHFR), lometrexol was uniquely identified as a potent and specific inhibitor of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2] GARFT is a crucial enzyme in the de novo purine (B94841) biosynthesis pathway, catalyzing the first of two formylation steps.[3] By inhibiting this enzyme, lometrexol effectively depletes the intracellular pools of adenosine (B11128) and guanosine (B1672433) triphosphates, which are essential for DNA and RNA synthesis.[4] This disruption of purine metabolism leads to cell cycle arrest, primarily in the S phase, and ultimately induces apoptosis in rapidly proliferating cancer cells.[1][5] This whitepaper provides a comprehensive technical overview of the early discovery and development of lometrexol, detailing its mechanism of action, key experimental protocols, and a summary of its preclinical and early clinical findings.
Mechanism of Action: Targeting De Novo Purine Synthesis
Lometrexol exerts its cytotoxic effects by specifically targeting and tightly binding to GARFT.[3] The inhibition of GARFT blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the purine biosynthesis pathway. This leads to a rapid and sustained depletion of intracellular purine ribonucleotides.[3] For lometrexol to be active, it must be transported into the cell and subsequently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS).[4] The polyglutamated forms of lometrexol are significantly more potent inhibitors of GARFT and are retained within the cell for longer periods.[4]
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Caption: Mechanism of action of lometrexol.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and enzyme inhibition data for lometrexol from various preclinical studies.
Table 1: In Vitro Cytotoxicity of Lometrexol (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| CCRF-CEM | Human Leukemia | 2.9 | - |
| IGROV-1 | Ovarian Carcinoma | 16 | In the presence of 200 nM folic acid |
| OVCAR3 | Ovarian Carcinoma | 50 | In medium containing 2.27 µM folic acid |
| OVCAR3 | Ovarian Carcinoma | 2 | In folic acid-free medium |
| L1210 | Murine Leukemia | 23 | 72-hour continuous exposure |
Data sourced from multiple preclinical studies.[3][6]
Table 2: Enzyme Inhibition Data for Lometrexol and a Second-Generation GARFT Inhibitor
| Compound | Target | Inhibition Constant (Ki) |
| Lometrexol | GARFT | Not explicitly stated, but LY309887 is 9-fold more potent |
| LY309887 | GARFT | 6.5 nM |
Data from a comparative study of GARFT inhibitors.[7]
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of lometrexol are provided below.
GARFT Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from methods used to determine the activity of GARFT by monitoring the rate of product formation.
Principle: The activity of GARFT is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the production of 5,8-dideazatetrahydrofolate.
Materials:
-
Purified human GARFTase
-
α,β-glycinamide ribonucleotide (GAR)
-
10-formyl-5,8-dideazafolate (10-CHODDF)
-
Lometrexol or other inhibitors
-
0.1 M HEPES buffer, pH 7.5
-
DMSO (for dissolving inhibitors)
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UV-transparent 96-well plate
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Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a stock solution of the antifolate inhibitor (e.g., lometrexol) in DMSO.
-
In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing:
-
30 µM α,β-GAR
-
5.4 µM 10-CHODDF
-
Varying concentrations of the antifolate inhibitor in 0.1 M HEPES buffer (pH 7.5).
-
-
Initiate the reaction by adding purified GARFTase to the mixture.
-
Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 295 nm over time.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of lometrexol on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Lometrexol
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of lometrexol in culture medium.
-
Remove the overnight culture medium from the wells.
-
Add 100 µL of the medium containing the desired lometrexol concentrations to each well. Include untreated cells as a control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values for lometrexol.
-
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of lometrexol in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Lometrexol for injection
-
Folic acid for oral administration
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS.
-
Inject the cell suspension (e.g., 1-10 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Folic Acid Supplementation and Tumor Growth Monitoring:
-
Once tumors are palpable (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin folic acid supplementation in the drinking water or diet for the designated groups.
-
-
Lometrexol Treatment:
-
After a pre-treatment period with folic acid (e.g., 7 days), initiate lometrexol treatment.
-
Administer lometrexol via intraperitoneal or intravenous injection at the predetermined dose and schedule. The control group receives a vehicle control.
-
-
Tumor Measurement and Data Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI).
-
Drug Development Workflow and Clinical Insights
The development of lometrexol followed a path from preclinical evaluation to early-phase clinical trials. A significant challenge in its clinical development was the emergence of severe and cumulative myelosuppression, particularly thrombocytopenia, which was more severe than predicted from preclinical animal models.[4] This unexpected toxicity was later attributed to the lower levels of folic acid in the human diet compared to standard laboratory animal chow.[8]
Subsequent clinical trials incorporated folic acid supplementation, which markedly reduced the toxicity of lometrexol without compromising its antitumor activity.[2] This finding was pivotal and established a clinically acceptable administration schedule for GARFT inhibitors.[2] Phase I and II trials explored various dosing schedules and the efficacy of lometrexol in different tumor types.
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Caption: Early development workflow of lometrexol.
Conclusion
The early discovery and development of lometrexol marked a significant advancement in the field of antifolate chemotherapy. Its unique mechanism of action as a specific inhibitor of GARFT provided a novel target for cancer therapy. The challenges encountered during its clinical development, particularly the unexpected toxicity and the subsequent resolution through folic acid supplementation, have provided invaluable lessons for the development of this class of compounds. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in the ongoing exploration of GARFT inhibitors and other targeted cancer therapies.
References
- 1. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of the antipurine antifolate lometrexol (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lometrexol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Anticancer Antifolates: Current Status and Future Directions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
